molecular formula C20H15NO3 B12874997 6-Acetyl-2-styrylquinoline-4-carboxylic acid

6-Acetyl-2-styrylquinoline-4-carboxylic acid

Katalognummer: B12874997
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: ATRZRWBMVVVFJI-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Acetyl-2-styrylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields of science and industry. Quinoline derivatives are significant due to their presence in numerous biologically active compounds and their potential therapeutic properties .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

6-Acetyl-2-styrylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Wirkmechanismus

The mechanism of action of 6-Acetyl-2-styrylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Acetyl-2-styrylquinoline-4-carboxylic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its combination of acetyl, styryl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C20H15NO3

Molekulargewicht

317.3 g/mol

IUPAC-Name

6-acetyl-2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C20H15NO3/c1-13(22)15-8-10-19-17(11-15)18(20(23)24)12-16(21-19)9-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,23,24)/b9-7+

InChI-Schlüssel

ATRZRWBMVVVFJI-VQHVLOKHSA-N

Isomerische SMILES

CC(=O)C1=CC2=C(C=C(N=C2C=C1)/C=C/C3=CC=CC=C3)C(=O)O

Kanonische SMILES

CC(=O)C1=CC2=C(C=C(N=C2C=C1)C=CC3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.